Conformational Equilibrium: Diequatorial Conformer Population Distinguishes Fluoro from Chloro/Bromo Analogs
The conformational equilibrium of trans-2-fluorocyclopentan-1-ol is significantly different from its chloro and bromo analogs. The diequatorial conformer, which is often more biologically relevant, is less favored in the fluorinated compound, representing a quantifiable difference in molecular shape [1].
| Evidence Dimension | Population of diequatorial conformer in equilibrium |
|---|---|
| Target Compound Data | 55% |
| Comparator Or Baseline | trans-2-chlorocyclopentanol (60%) and trans-2-bromocyclopentanol (60%) |
| Quantified Difference | 5 percentage points lower than chloro/bromo analogs |
| Conditions | Determined from experimental and theoretical 3J(HH) coupling constants and NBO analysis. |
Why This Matters
This 5% difference in conformer population, driven by the unique electronic properties of fluorine, can be the determining factor in molecular recognition, enzyme binding, or the stereochemical outcome of a reaction, directly impacting the success of a research project.
- [1] Tormena, C. F., dos Santos, F. P., Neto, A. C., Rittner, R., Yoshinaga, F., & Temistocles, J. C. T. (2007). Electronic Interactions and Their Influence on the Conformational Stability of trans-2-Halocyclopentanol. The Journal of Physical Chemistry A, 111(2), 355–361. View Source
